

In-Depth Technical Guide: HIV Protease Inhibition by Lopinavir Metabolite M-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lopinavir Metabolite M-1*

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This technical guide provides a comprehensive overview of the HIV protease inhibition constant (K_i) of **Lopinavir Metabolite M-1**, an active metabolite of the antiretroviral drug Lopinavir. This document details the quantitative data, experimental protocols, and metabolic pathways relevant to the study of this compound.

Introduction

Lopinavir is a potent HIV-1 protease inhibitor that is co-administered with ritonavir, a pharmacokinetic enhancer, to treat HIV-1 infection. Lopinavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme. This metabolic process leads to the formation of several metabolites, among which Metabolite M-1 has been identified as an active inhibitor of the HIV protease. Understanding the inhibitory potential of this metabolite is crucial for a complete picture of Lopinavir's in vivo activity and for the development of future antiretroviral agents.

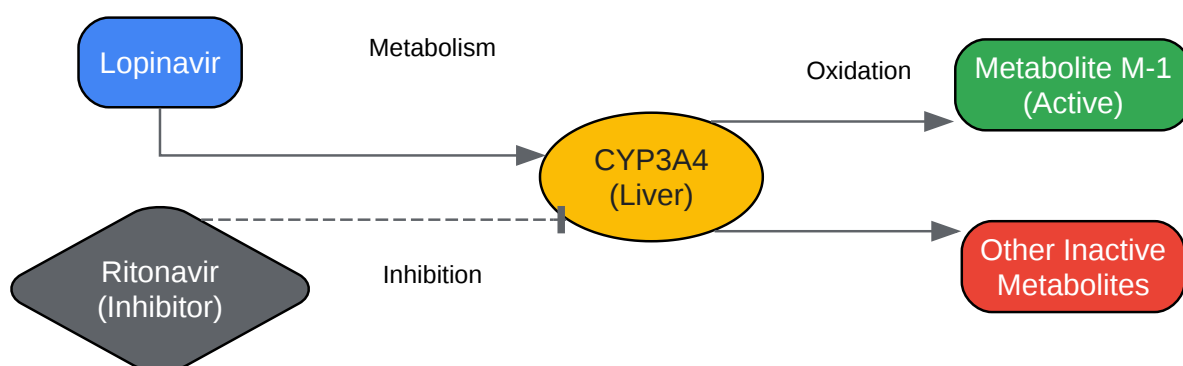
Quantitative Data Summary

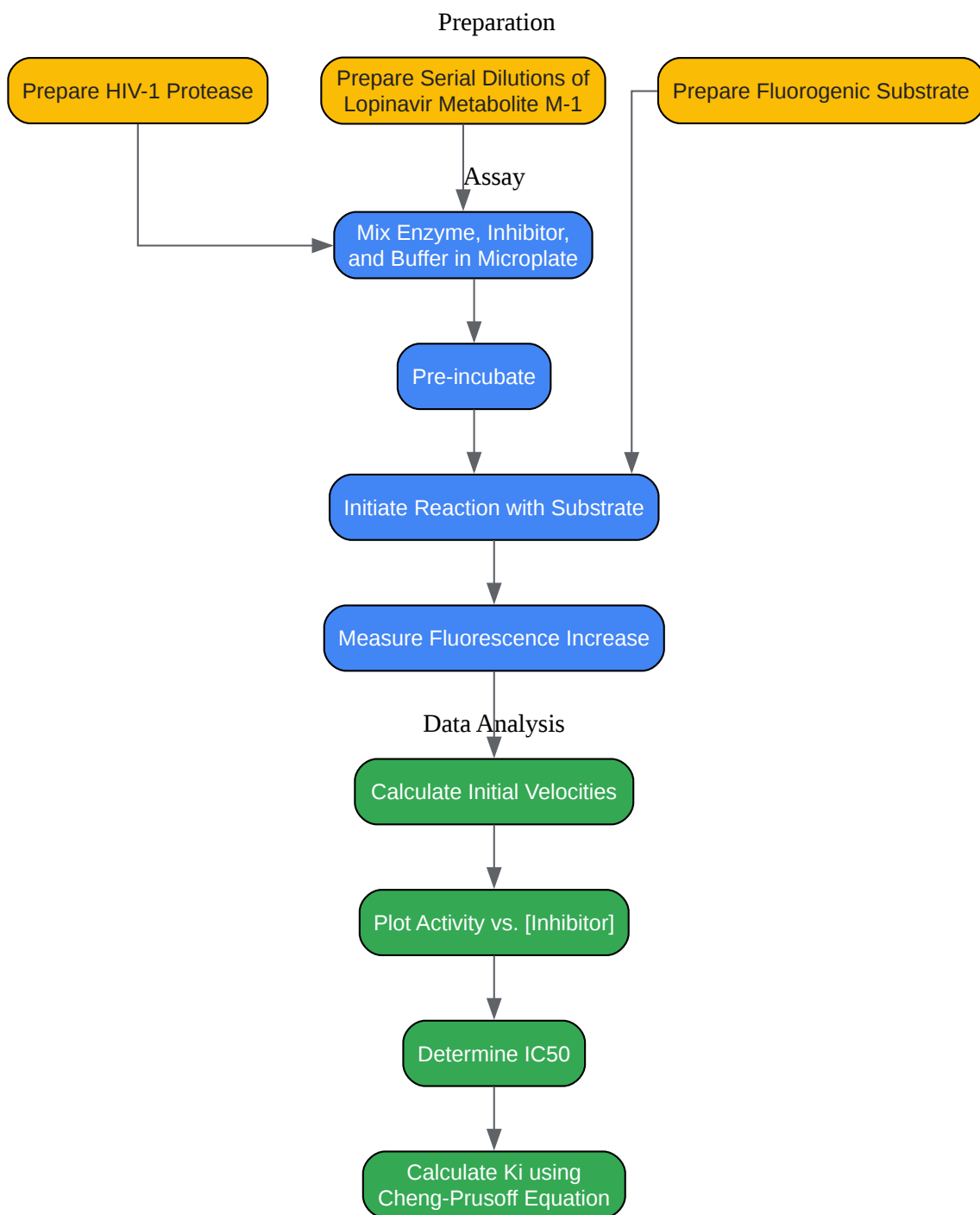
The following table summarizes the key quantitative data for Lopinavir and its Metabolite M-1 regarding their inhibition of HIV protease and their antiviral activity.

Compound	Parameter	Value	Cell Line (for EC50)	Reference
Lopinavir	Ki (HIV-1 Protease)	1.3 - 3.6 pM	-	[1]
EC50 (Wild-Type HIV-1)	10 - 27 nM (in absence of human serum)	Acutely infected lymphoblastic cell lines	[2]	
EC50 (Wild-Type HIV-1)	65 - 289 nM (in presence of 50% human serum)	Acutely infected lymphoblastic cell lines	[2]	
Lopinavir Metabolite M-1	Ki (HIV Protease)	0.7 pM	-	[3]
EC50	1.413 μ M	MT-4 cells	[3]	

Lopinavir Metabolism and M-1 Formation

Lopinavir is extensively metabolized by CYP3A4 in the liver through oxidation. One of the major metabolic pathways involves the oxidation of the lopinavir molecule to form the active Metabolite M-1.[4][5] The co-administration of lopinavir with a low dose of ritonavir, a potent inhibitor of CYP3A4, significantly slows down this metabolism, thereby increasing the plasma concentration and therapeutic efficacy of lopinavir.[5]





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- To cite this document: BenchChem. [In-Depth Technical Guide: HIV Protease Inhibition by Lopinavir Metabolite M-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7826080#lopinavir-metabolite-m-1-hiv-protease-inhibition-constant-ki]

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